molecular formula C7H7N5O2 B13623159 2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13623159
M. Wt: 193.16 g/mol
InChI Key: CAVGHSCQWSDCJC-UHFFFAOYSA-N
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Description

2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using the microwave-mediated method due to its efficiency and eco-friendliness. The reaction conditions can be optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like NaOCl or MnO2.

    Reduction: Typically involves reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the ring structure.

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2.

    Reduction: Hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amino derivatives.

Scientific Research Applications

2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2 by binding to their active sites and preventing their normal function . This inhibition can lead to various therapeutic effects, such as reducing inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group enhances its reactivity, making it a valuable intermediate in various synthetic pathways.

Biological Activity

2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and synthesis methods, supported by case studies and research findings.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A notable approach is the microwave-mediated synthesis which allows for eco-friendly and efficient production. This method has been shown to produce high yields with minimal environmental impact .

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit AXL receptor tyrosine kinase function, which is crucial in cancer proliferation and metastasis. In vitro studies demonstrated that these compounds can effectively reduce tumor cell viability by inducing apoptosis in various cancer cell lines .

Neuroprotective Effects

In addition to anticancer activity, this compound has been investigated for its neuroprotective effects. A study highlighted its ability to reduce gliosis and neuronal loss in the entorhinal cortex during seizure events induced by pentylenetetrazole (PTZ). The binding affinity to GABA_A receptors suggests that it may also possess anxiolytic and antidepressant properties .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • AXL Receptor Inhibition : Compounds inhibit the AXL receptor tyrosine kinase, leading to reduced signaling pathways associated with tumor growth and survival.
  • GABA_A Receptor Modulation : The interaction with GABA_A receptors contributes to its neuroprotective and anxiolytic effects by enhancing inhibitory neurotransmission in the brain.

Study 1: Anticancer Activity

A series of experiments were conducted using various derivatives of this compound on different cancer cell lines. The results showed IC50 values in the low micromolar range against breast and lung cancer cells. These findings suggest a promising avenue for developing new anticancer therapies based on this scaffold.

Study 2: Neuroprotective Properties

In vivo studies demonstrated that administration of the compound prior to PTZ exposure significantly mitigated neuronal damage compared to control groups. Histological analysis revealed decreased markers of oxidative stress and inflammation in treated animals .

Data Table: Biological Activities

Activity TypeTarget/MechanismObserved EffectReference
AnticancerAXL Receptor InhibitionReduced tumor cell viability
NeuroprotectionGABA_A Receptor ModulationDecreased gliosis and neuronal loss
Antidepressant/AnxiolyticGABA_A Receptor BindingReduced anxiety-like behavior

Properties

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H7N5O2/c1-4-2-6-9-7(8)10-11(6)3-5(4)12(13)14/h2-3H,1H3,(H2,8,10)

InChI Key

CAVGHSCQWSDCJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2C=C1[N+](=O)[O-])N

Origin of Product

United States

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